Cas no 895639-05-1 (2-3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(3-methoxyphenyl)acetamide)

2-3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(3-methoxyphenyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(3-methoxyphenyl)acetamide
- F1609-0089
- 895639-05-1
- 2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
- AKOS001821404
- 2-[3-(4-chlorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
- 2-(3-((4-chlorophenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide
-
- Inchi: 1S/C24H19ClN2O5S/c1-32-18-6-4-5-17(13-18)26-23(28)15-27-14-22(24(29)20-7-2-3-8-21(20)27)33(30,31)19-11-9-16(25)10-12-19/h2-14H,15H2,1H3,(H,26,28)
- InChI Key: YYVDNSIRQBIDGK-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)S(C1C(C2C=CC=CC=2N(CC(NC2C=CC=C(C=2)OC)=O)C=1)=O)(=O)=O
Computed Properties
- Exact Mass: 482.0703206g/mol
- Monoisotopic Mass: 482.0703206g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 33
- Rotatable Bond Count: 6
- Complexity: 863
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 101Ų
- XLogP3: 4.2
2-3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(3-methoxyphenyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1609-0089-30mg |
2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide |
895639-05-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1609-0089-2mg |
2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide |
895639-05-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1609-0089-50mg |
2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide |
895639-05-1 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1609-0089-10mg |
2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide |
895639-05-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1609-0089-5μmol |
2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide |
895639-05-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1609-0089-40mg |
2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide |
895639-05-1 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1609-0089-4mg |
2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide |
895639-05-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1609-0089-5mg |
2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide |
895639-05-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1609-0089-20μmol |
2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide |
895639-05-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1609-0089-20mg |
2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide |
895639-05-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
2-3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(3-methoxyphenyl)acetamide Related Literature
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
5. Caper tea
Additional information on 2-3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(3-methoxyphenyl)acetamide
Comprehensive Overview of 2-3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(3-methoxyphenyl)acetamide (CAS No. 895639-05-1)
2-3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(3-methoxyphenyl)acetamide, with the CAS number 895639-05-1, is a sophisticated organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the quinoline derivative family, which is renowned for its diverse biological activities. The presence of a 4-chlorobenzenesulfonyl group and a 3-methoxyphenyl moiety in its structure enhances its potential for selective binding and interaction with biological targets. Researchers are particularly interested in its applications due to its unique structural features and potential therapeutic benefits.
In recent years, the demand for novel quinoline-based compounds has surged, driven by their role in drug discovery and development. The 4-oxo-1,4-dihydroquinolin scaffold, a key component of this compound, is frequently explored for its anti-inflammatory, antimicrobial, and anticancer properties. The integration of a chlorobenzenesulfonyl group further augments its bioactivity, making it a promising candidate for targeted therapies. This aligns with the growing trend in precision medicine, where researchers seek compounds with high specificity and minimal side effects.
The synthesis and characterization of CAS 895639-05-1 involve advanced organic chemistry techniques, including multi-step reactions and spectroscopic analysis. Its molecular weight and solubility profile make it suitable for formulation in various drug delivery systems. Additionally, the compound's stability under physiological conditions is a critical factor in its potential commercialization. As the pharmaceutical industry shifts toward personalized medicine, compounds like this are increasingly valuable for their modularity and adaptability in drug design.
One of the most searched questions in the context of quinoline derivatives is their mechanism of action. For 2-3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(3-methoxyphenyl)acetamide, preliminary studies suggest interactions with enzymes and receptors involved in cellular signaling pathways. This has sparked interest in its potential applications for chronic diseases, such as metabolic disorders and neurodegenerative conditions. The compound's ability to modulate specific biological targets could pave the way for next-generation therapeutics.
From an industrial perspective, the scalability of synthesizing CAS 895639-05-1 is a topic of frequent discussion. Optimizing reaction yields and reducing production costs are essential for its adoption in large-scale manufacturing. Environmental considerations also play a role, as greener synthesis methods are increasingly prioritized. Researchers are exploring catalytic processes and solvent-free reactions to enhance the sustainability of producing this compound.
In conclusion, 2-3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(3-methoxyphenyl)acetamide represents a compelling area of study in modern medicinal chemistry. Its structural complexity, combined with its potential therapeutic applications, positions it as a valuable asset in drug development. As scientific advancements continue, this compound may unlock new possibilities for treating complex diseases, aligning with the global pursuit of innovative healthcare solutions.
895639-05-1 (2-3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(3-methoxyphenyl)acetamide) Related Products
- 2228924-43-2(2-(2-azidoethyl)-4,6-difluorophenol)
- 2147824-51-7(2-(5-Bromo-1,3-thiazol-2-yl)-2-hydroxyacetic acid)
- 1805350-98-4(6-Amino-2-(aminomethyl)-4-(difluoromethyl)-3-methylpyridine)
- 1187621-03-9(3'-O-(Azidomethyl)-N-benzoyl-2'-deoxy-cytidine)
- 1783769-70-9(4-Chloro-3-fluoro-2-methylbenzaldehyde)
- 2138542-96-6(3-bromo-2-cyclobutylimidazo1,2-apyridine)
- 1208076-07-6(2-Bromo-1-[6-(4-fluoro-phenyl)-2-methylpyridin-3-yl]ethanone hydrobromide)
- 1361720-14-0(2-Amino-6-(2,6-dichlorophenyl)pyridine)
- 1696031-25-0(3-(4-bromo-2-chlorophenyl)-2,2-dimethylcyclopropylmethanamine)
- 880450-10-2(4-phenyl-1,7λ?-dithia-4-azaspiro[4.4]nonane-3,7,7-trione)




